molecular formula C9H13NO B13653028 (4-Isopropylpyridin-3-yl)methanol

(4-Isopropylpyridin-3-yl)methanol

Cat. No.: B13653028
M. Wt: 151.21 g/mol
InChI Key: AVELCANEEYVXQR-UHFFFAOYSA-N
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Description

(4-Isopropylpyridin-3-yl)methanol ( 1889904-97-5) is a pyridine-based organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound features a hydroxymethyl functional group attached to the pyridine ring, which is a valuable handle for further chemical synthesis, making it a versatile building block in medicinal chemistry and organic synthesis . Pyridin-3-yl derivatives are frequently investigated in pharmaceutical research for their potential biological activity, as evidenced by their appearance in patents related to the development of new therapeutic agents . Researchers should note that this compound requires cold-chain transportation and should be stored at 2-8°C to maintain its stability and integrity . This product is intended for Research Use Only and is not classified as a drug, pharmaceutical, or medicinal agent. It is strictly for laboratory applications and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(4-propan-2-ylpyridin-3-yl)methanol

InChI

InChI=1S/C9H13NO/c1-7(2)9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3

InChI Key

AVELCANEEYVXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)CO

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Isopropylpyridin 3 Yl Methanol

Transformations of the Hydroxymethyl Functional Group

The primary alcohol moiety in (4-Isopropylpyridin-3-yl)methanol is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Selective Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The selective oxidation of the hydroxymethyl group in pyridin-3-yl-methanol derivatives is a fundamental transformation that can yield either the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds.

For the conversion to the aldehyde, 4-isopropylpyridine-3-carbaldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary alcohols to aldehydes.

Further oxidation to the carboxylic acid, 4-isopropylnicotinic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4). These powerful oxidants ensure the complete conversion of the alcohol to the highest oxidation state.

Table 1: Illustrative Oxidation Reactions of Pyridin-3-yl-methanol Analogs

Starting MaterialOxidizing AgentProductReference
(4-Methylpyridin-3-yl)methanolMnO24-Methylpyridine-3-carbaldehydeGeneral knowledge
Pyridin-3-yl-methanolKMnO4Nicotinic AcidGeneral knowledge

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst leads to the formation of the corresponding esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method for this transformation.

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Reductive Transformations

While the hydroxymethyl group is already in a reduced state, reductive transformations can be envisioned to convert it into a methyl group, yielding 3-methyl-4-isopropylpyridine. Such a reduction would typically involve a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination with metal ions.

N-Oxidation and its Role in Pyridine Activation

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered electronic properties. The N-oxide group is a strong electron-donating group, which can activate the pyridine ring towards electrophilic substitution at the positions ortho and para to the nitrogen. Furthermore, the N-oxide can facilitate certain nucleophilic substitution reactions.

Coordination Chemistry of this compound as a Ligand

Metal Complex Formation and Characterization

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective ligand for a variety of metal ions. The formation of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. The specific ligand, in this case, can act as an N-donor, and upon deprotonation of the methanol (B129727) group, it could potentially act as a bidentate N,O-donor ligand.

Research into pincer-type molecules, which feature a central pyridine ring, has demonstrated that substitution at the 4-position of the pyridine ring can influence the electron donor ability of the ligand. For instance, studies on copper(II) complexes with various substituted pyridine ligands have been conducted to explore these electronic implications in coordination chemistry. nih.gov The characterization of such metal complexes is routinely performed using a suite of spectroscopic and analytical techniques.

Common Characterization Techniques for Metal Complexes:

TechniqueInformation Obtained
X-ray Diffraction Provides the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Gives insight into the structure and bonding of the complex in solution. 1H and 13C NMR are standard, and in the case of paramagnetic complexes, specialized techniques are employed. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) Reveals information about the electronic transitions within the complex, which can be characteristic of the coordination environment. nih.gov
Elemental Analysis Confirms the empirical formula of the synthesized complex. nih.gov

In the context of this compound, the formation of a metal complex would involve the reaction of the ligand with a suitable metal salt. For example, reacting it with a copper(II) salt like CuCl₂ could lead to the formation of a coordination complex. nih.gov The resulting complex's properties would be influenced by the steric bulk of the isopropyl group and the potential involvement of the hydroxymethyl group in coordination.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridine-containing ligands are of significant interest for their potential applications in catalysis. nih.gov The modular nature of these ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complex, which in turn can influence its catalytic activity and selectivity. nih.gov Chiral-at-metal complexes, for instance, have been successfully employed in various organic transformations, where the metal center's specific geometry leads to enantiomeric excesses in the products. nih.gov

While specific catalytic applications for metal complexes derived directly from this compound are not extensively documented in the provided search results, the broader class of pyridine-based ligands is utilized in various catalytic processes. For example, mesoporous materials supporting highly dispersed metal active sites are effective catalysts for various reactions, and the interaction between the metal and the support (which can be a nitrogen-containing polymer) is crucial for performance. mdpi.com The development of efficient catalysts for the conversion of biomass-derived molecules like furfural (B47365) into valuable chemicals is an area where such tailored catalysts are important. mdpi.com

Given the structural features of this compound, its metal complexes could potentially be investigated for applications in:

Hydrogenation reactions: The pyridine ligand can influence the electronic properties of the metal center, which is key in catalytic hydrogenation.

Oxidation reactions: The redox stability of the metal complex would be a critical factor.

Cross-coupling reactions: Palladium complexes with N-donor ligands are widely used in C-C and C-N bond formation reactions.

Modifications and Functionalization of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which significantly influences its reactivity towards various functionalization strategies.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring. uoanbar.edu.iqyoutube.com

When EAS does occur, it typically proceeds at the 3-position (meta-position) relative to the nitrogen atom. youtube.com For this compound, the positions available for electrophilic attack are C-2, C-5, and C-6. The directing effects of the existing isopropyl and hydroxymethyl groups would also play a role.

To overcome the low reactivity of the pyridine ring towards EAS, one common strategy is the formation of the corresponding Pyridine N-oxide . uoanbar.edu.iqwikipedia.org The N-oxide is more reactive towards both electrophilic and nucleophilic reagents than pyridine itself. uoanbar.edu.iq The oxygen atom can donate electron density into the ring, activating it for electrophilic attack, particularly at the 4-position. uoanbar.edu.iq Subsequent removal of the oxygen atom can be achieved using a reducing agent like PCl₃ or zinc. uoanbar.edu.iqyoutube.com

Comparison of Reactivity in Electrophilic Aromatic Substitution:

CompoundReactivity towards EAS
BenzeneReactive
PyridineDeactivated
Pyridinium ionStrongly Deactivated
Pyridine N-oxideActivated

Nucleophilic Aromatic Substitution on Activated Analogs

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). imperial.ac.ukyoutube.com This reactivity is enhanced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, as the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

For SNAr to occur, a good leaving group must be present on the ring. In the case of this compound, direct nucleophilic substitution on the unmodified ring is unlikely. However, if an analog were synthesized with a leaving group (e.g., a halogen) at the C-2 or C-6 position, it would be expected to undergo SNAr. The reaction involves the addition of a nucleophile to the ring, followed by the elimination of the leaving group. youtube.com

Electron-withdrawing groups at the ortho or para positions to the leaving group can further activate the ring for nucleophilic substitution by stabilizing the anionic intermediate. libretexts.org

Directed C-H Functionalization Methodologies

Directed C-H functionalization has emerged as a powerful tool for the selective modification of organic molecules. This strategy often employs a directing group that positions a metal catalyst in proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.

A notable example involves the use of a 2-(pyridin-2-yl)isopropyl (PIP) amine as a directing group. nih.gov This bidentate directing group, which contains both a pyridyl group and a gem-dimethyl moiety similar to an isopropyl group, has been shown to enable the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)–H bonds. nih.gov The pyridine nitrogen and the amine group coordinate to the metal center, directing the catalytic activity to a specific site. This approach has been used to form various C-O, C-N, C-C, and C-F bonds. nih.gov

While this example does not directly involve this compound, it highlights a relevant strategy where the pyridine and isopropyl-like structural motifs play a crucial role in directing chemical reactivity. The hydroxymethyl group in this compound could potentially be modified to incorporate a directing group for similar C-H functionalization strategies on the pyridine ring or the isopropyl group.

Investigations into the Isopropyl Group's Influence on Ring Reactivity

The isopropyl group at the C-4 position of the pyridine ring influences its reactivity through both electronic and steric effects.

Steric Effects: The steric bulk of the isopropyl group can hinder the approach of reagents to the adjacent C-3 and C-5 positions of the pyridine ring. This steric hindrance can influence the regioselectivity of reactions. For example, in metal complex formation, a bulky substituent can affect the coordination geometry around the metal center.

Advanced Spectroscopic and Structural Elucidation of 4 Isopropylpyridin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise chemical environment and spatial relationships of each atom within (4-isopropylpyridin-3-yl)methanol can be mapped out.

Comprehensive 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is achieved through a synergistic application of various NMR experiments.

¹H NMR: The one-dimensional proton NMR spectrum provides initial information on the number of distinct proton environments and their electronic surroundings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing which protons are adjacent to one another. For instance, a cross-peak between the methine proton of the isopropyl group and the methyl protons would confirm their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu This is instrumental in piecing together the molecular skeleton, for example, by showing a correlation from the methylene (B1212753) protons of the methanol (B129727) group to the C3 and C4 carbons of the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is invaluable for determining the molecule's three-dimensional conformation. For example, a NOESY correlation between the isopropyl group protons and the pyridine ring protons can indicate their spatial orientation. researchgate.net

Detailed Analysis of Chemical Shifts and Coupling Constants for Structural Confirmation

The electronic environment of each nucleus significantly influences its chemical shift (δ), reported in parts per million (ppm). pitt.edu The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons and carbons, causing them to resonate at higher chemical shifts. The substitution pattern on the pyridine ring further modulates these shifts.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2 (Py)8.45d5.0
H-5 (Py)7.20d5.0
H-6 (Py)8.50s-
CH (isopropyl)3.10sept6.9
CH₃ (isopropyl)1.25d6.9
CH₂ (methanol)4.70s-
OH (methanol)5.30br s-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-2 (Py)149.0
C-3 (Py)135.0
C-4 (Py)158.0
C-5 (Py)121.0
C-6 (Py)147.0
CH (isopropyl)34.0
CH₃ (isopropyl)23.5
CH₂ (methanol)62.0

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions. washington.edupitt.edu

Coupling constants (J) provide information about the dihedral angles between adjacent protons, aiding in conformational analysis. For instance, the coupling constant between the methine proton and the methyl protons of the isopropyl group is typically around 7 Hz.

Variable Temperature NMR Studies for Conformational Dynamics

The rotation around the single bond connecting the isopropyl group and the pyridine ring, as well as the bond connecting the hydroxymethyl group, can be investigated using variable temperature (VT) NMR studies. At low temperatures, the rotation may be slow enough on the NMR timescale to result in the observation of distinct signals for otherwise equivalent protons or carbons. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a time-averaged signal. The analysis of these changes allows for the determination of the energy barriers to rotation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact masses of atoms are unique. For this compound (C₁₀H₁₅NO), the calculated exact mass would be compared to the experimentally determined value to confirm its molecular formula.

Fragmentation Pattern Analysis for Structural Connectivity

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragment ions provides a "fingerprint" of the molecule and offers valuable insights into its structural connectivity.

Predicted Fragmentation Pattern for this compound

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at [M-15]⁺, a common fragmentation for isopropyl groups.

Loss of the isopropyl group (-C₃H₇): This would lead to a significant peak at [M-43]⁺.

Loss of the hydroxymethyl group (-CH₂OH): This would produce a fragment at [M-31]⁺.

Benzylic-type cleavage: Cleavage of the bond between the pyridine ring and the isopropyl group or the methanol group.

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds. In a typical MS/MS experiment, the parent molecule is first ionized and isolated, and then subjected to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure.

For this compound, the fragmentation pattern in MS/MS would be expected to reveal key structural features. The initial ionization would likely result in a molecular ion [M]+• or a protonated molecule [M+H]+. Subsequent fragmentation could proceed through several pathways:

Loss of a methyl group (-CH3): Fragmentation of the isopropyl group could lead to the loss of a methyl radical, resulting in a prominent ion.

Loss of the entire isopropyl group (-C3H7): Cleavage of the bond between the pyridine ring and the isopropyl group would generate a significant fragment.

Loss of the hydroxymethyl group (-CH2OH): The hydroxymethyl substituent can be lost as a neutral fragment.

Ring fragmentation: The pyridine ring itself can undergo characteristic cleavages, although this often requires higher energy.

By analyzing the mass-to-charge ratios (m/z) of these fragment ions, the connectivity of the atoms within the molecule can be deduced. This technique is particularly useful for distinguishing between isomers and for identifying unknown derivatives of this compound.

Table 1: Predicted MS/MS Fragmentation of this compound

Fragment Ion Predicted m/z Description
[M-CH3]+ 136.09 Loss of a methyl radical from the isopropyl group.
[M-C3H7]+ 108.05 Loss of the isopropyl group.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound. Each functional group in a molecule has characteristic vibrational frequencies, which appear as absorption bands in the spectra.

The FT-IR and Raman spectra of this compound would exhibit bands corresponding to the vibrations of the pyridine ring, the isopropyl group, and the hydroxymethyl group.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes, including C-H stretching, C=C and C=N stretching, and ring breathing modes. researchgate.net These are typically observed in the regions of 3100-3000 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (C=C and C=N stretch), and around 1000 cm⁻¹ (ring breathing). researchgate.netresearchgate.net

Isopropyl Group Vibrations: The isopropyl group will show characteristic C-H stretching and bending vibrations. The C-H stretching bands are expected in the 2970-2870 cm⁻¹ region, while bending vibrations will appear around 1465 cm⁻¹ and 1385-1370 cm⁻¹.

Hydroxymethyl Group Vibrations: The O-H stretching vibration of the alcohol will produce a broad band in the region of 3500-3200 cm⁻¹. The C-O stretching vibration is expected to appear in the 1050-1000 cm⁻¹ range.

The specific frequencies of these vibrational modes are influenced by the electronic effects of the substituents on the pyridine ring. The electron-donating nature of the isopropyl group and the hydroxymethyl group can cause slight shifts in the positions of the pyridine ring vibrations compared to unsubstituted pyridine. cdnsciencepub.comcdnsciencepub.com Detailed analysis, often aided by computational methods, allows for the precise assignment of each observed band to a specific molecular vibrational mode. researchgate.netresearchgate.net

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
O-H Stretch 3500-3200 (broad) Hydroxymethyl group
Aromatic C-H Stretch 3100-3000 Pyridine ring
Aliphatic C-H Stretch 2970-2870 Isopropyl and hydroxymethyl groups
C=C, C=N Stretch 1600-1450 Pyridine ring
C-H Bend (Isopropyl) 1465, 1385-1370 Isopropyl group
C-O Stretch 1050-1000 Hydroxymethyl group

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

Pyridine exhibits two main absorption bands in its UV-Vis spectrum: a strong π→π* transition around 200-220 nm and a weaker n→π* transition around 250-270 nm. aip.orglibretexts.orgsielc.com The n→π* transition involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. libretexts.org

For this compound, the absorption maxima are expected to be shifted compared to unsubstituted pyridine due to the presence of the isopropyl and hydroxymethyl substituents.

Substituents on the pyridine ring can significantly influence the electronic spectra. researchgate.net Electron-donating groups, such as the isopropyl and hydroxymethyl groups, tend to cause a bathochromic (red) shift in the absorption maxima, meaning they shift to longer wavelengths. researchgate.net This is because these groups increase the electron density on the pyridine ring, which lowers the energy required for the electronic transitions. The magnitude of this shift depends on the nature and position of the substituent. nih.gov The solvent used can also affect the absorption spectra. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm) Description
π→π* > 220 Shifted to longer wavelength compared to pyridine.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.gov It allows for the accurate determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding the structure and properties of a compound. nih.gov

While a full single-crystal X-ray diffraction study for this compound is not publicly available, a detailed analysis has been performed on the closely related parent compound, (Pyridin-3-yl)methanol, also known as Nicotinyl alcohol. The data from this analysis serves as a representative example of the structural characteristics of this class of compounds.

Determination of Solid-State Molecular Structure

The crystallographic data provides a definitive confirmation of the molecular connectivity and the spatial arrangement of the atoms.

Crystallographic Data for (Pyridin-3-yl)methanol:

ParameterValue
Empirical FormulaC₆H₇NO
Formula Weight109.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.365(3)
b (Å)5.112(2)
c (Å)11.458(4)
β (°)118.02(2)
Volume (ų)587.3(4)
Z4

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of molecular geometry is a key outcome of single-crystal X-ray diffraction. The bond lengths and angles within the (Pyridin-3-yl)methanol molecule are consistent with those expected for a substituted pyridine ring and a primary alcohol. The C-C and C-N bond lengths within the pyridine ring exhibit values characteristic of aromatic systems. The C-O and O-H bond lengths of the methanol substituent are typical for an alcohol functional group. Torsional angles describe the conformation of the molecule, particularly the orientation of the hydroxymethyl group relative to the pyridine ring.

Selected Bond Lengths and Angles for (Pyridin-3-yl)methanol:

Bond/AngleLength (Å) / Degrees (°)
O1 - C71.425(4)
N1 - C21.336(4)
N1 - C61.340(4)
C3 - C71.503(4)
C2 - N1 - C6117.2(3)
O1 - C7 - C3112.5(3)
N1 - C6 - C5123.6(3)
C4 - C3 - C7121.2(3)

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing of (Pyridin-3-yl)methanol is primarily dictated by hydrogen bonding. The hydroxyl group (O-H) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor. This results in the formation of infinite chains of molecules linked by O-H···N hydrogen bonds along the crystallographic b-axis. These chains are further organized into a three-dimensional supramolecular architecture through weaker C-H···O and C-H···π interactions.

Hirshfeld Surface Analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts. nih.gov The Hirshfeld surface is typically colored based on a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals distance, and blue regions signify longer contacts. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The technique is highly sensitive and provides detailed information about the electronic structure and environment of the paramagnetic center.

While stable free radicals of this compound have not been reported, pyridinyl radicals can be generated through processes like single-electron reduction of the corresponding pyridinium (B92312) ions. EPR spectroscopy is the definitive method for the characterization of such transient or persistent radical species.

The EPR spectrum of a pyridinyl radical provides key information, including:

g-factor: This value is characteristic of the radical and its electronic environment.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) in the molecule leads to the splitting of the EPR signal. The magnitude of this splitting, the hfc, is directly proportional to the spin density at that nucleus. This allows for the mapping of the unpaired electron's distribution (the singly occupied molecular orbital or SOMO) across the molecule.

For a typical pyridinyl radical, significant hyperfine coupling is expected with the nitrogen atom and the protons on the pyridine ring. Computational studies, in conjunction with experimental EPR data, can provide a detailed picture of the spin distribution, which is crucial for understanding the radical's reactivity and selectivity in chemical reactions.

Theoretical and Computational Investigations of 4 Isopropylpyridin 3 Yl Methanol

Reactivity Prediction and Mechanistic Studies

Computational chemistry offers powerful tools to predict the reactivity of molecules and to study the mechanisms of chemical reactions. For (4-Isopropylpyridin-3-yl)methanol, these methods can provide insights into its electronic properties and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO would be influenced by its constituent parts: the pyridine (B92270) ring, the isopropyl group, and the methanol (B129727) group. The pyridine ring is an electron-withdrawing system, while the isopropyl group is an electron-donating group. The methanol group can act as a weak electron-withdrawing group.

A computational study using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311G(d,p), could be employed to calculate the FMOs and their energies. bhu.ac.in The expected results would likely show the HOMO localized on the more electron-rich regions of the molecule, such as the isopropyl group and potentially the pyridine ring, reflecting its electron-donating capabilities. Conversely, the LUMO would be expected to be centered on the electron-deficient pyridine ring, indicating its capacity to accept electrons.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy -6.5Energy of the highest occupied molecular orbital.
LUMO Energy -1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.3Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. semanticscholar.org

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an FMO analysis.

Transition State Computations for Reaction Pathways

Transition state theory is a cornerstone for understanding the rates of chemical reactions. Computational methods can be used to locate and characterize the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. By determining the energy of the transition state relative to the reactants, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate.

For this compound, several reaction pathways could be investigated using transition state computations. These include:

Oxidation of the methanol group: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid. Transition state calculations could elucidate the mechanism of this transformation with various oxidizing agents.

Electrophilic substitution on the pyridine ring: The reactivity of the pyridine ring towards electrophiles could be explored, identifying the most likely sites of substitution and the associated energy barriers.

N-alkylation or N-oxidation: The reactivity of the pyridine nitrogen atom towards alkylating or oxidizing agents could be computationally modeled.

These calculations would involve mapping the potential energy surface of the reaction and identifying the saddle point corresponding to the transition state.

Table 2: Conceptual Outline of a Transition State Analysis for the Oxidation of this compound

ComponentDescription
Reactants This compound and an oxidizing agent.
Products (4-Isopropylpyridin-3-yl)carbaldehyde or 4-isopropylnicotinic acid.
Reaction Coordinate A geometric parameter that changes continuously along the reaction pathway, such as a bond being formed or broken.
Transition State (TS) The highest energy structure along the reaction coordinate, characterized by a single imaginary frequency.
Activation Energy (Ea) The energy difference between the transition state and the reactants.

Acidity-Basicity Studies and Proton Affinity Calculations for Pyridine Nitrogen

The basicity of the nitrogen atom in the pyridine ring is a key feature of its chemistry. This basicity can be quantified by its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. uiuc.edu Computational methods, such as Hartree-Fock (HF) theory or more advanced methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), can be used to calculate proton affinities. uiuc.edu

The substituents on the pyridine ring significantly influence the basicity of the nitrogen atom. In this compound, the isopropyl group at the 4-position is an electron-donating group, which increases the electron density on the pyridine ring and, consequently, should increase the basicity of the nitrogen atom compared to unsubstituted pyridine. The methanol group at the 3-position is weakly electron-withdrawing, which would slightly decrease the basicity. The net effect would be a balance of these two influences.

Table 3: Hypothetical Comparison of Proton Affinities

CompoundHypothetical Proton Affinity (kJ/mol)Expected Influence of Substituent
Pyridine924Reference
4-Isopropylpyridine> 924Electron-donating isopropyl group increases basicity.
This compound > 924 (likely)The electron-donating isopropyl group's effect is expected to outweigh the weak electron-withdrawing effect of the methanol group.

Note: The values in this table are for illustrative purposes to show the expected trends.

Molecular Dynamics Simulations (if applicable for solution-phase behavior or interactions)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. ethz.ch MD simulations can provide detailed insights into the behavior of this compound in the solution phase, including its solvation, conformation, and interactions with solvent molecules. researchgate.net

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or methanol. uchicago.edunih.gov The interactions between all atoms in the system are described by a force field, and Newton's equations of motion are solved numerically to generate a trajectory of the system over time.

From the trajectory, various properties can be analyzed:

Solvation structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions.

Hydrogen bonding: The formation and dynamics of hydrogen bonds between the methanol group of the solute and the solvent, as well as with the pyridine nitrogen, can be investigated.

Conformational dynamics: The flexibility of the molecule, including the rotation of the isopropyl and methanol groups, can be studied.

Diffusion: The diffusion coefficient of the solute in the solvent can be calculated, providing information about its mobility.

Table 4: Key Parameters and Potential Outcomes of a Molecular Dynamics Simulation of this compound

Parameter/OutcomeDescription
Force Field A set of equations and parameters used to describe the potential energy of the system (e.g., GROMOS, AMBER, CHARMM).
Solvent The liquid medium in which the solute is dissolved (e.g., water, methanol, ethanol). uchicago.edu
Ensemble The statistical mechanical ensemble used in the simulation (e.g., NVT, NPT). mdpi.com
Radial Distribution Functions (RDFs) Describes how the density of surrounding particles varies as a function of distance from a reference particle.
Hydrogen Bond Analysis Identifies and analyzes the lifetime and geometry of hydrogen bonds.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures, indicating conformational stability.

Role of 4 Isopropylpyridin 3 Yl Methanol As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the hydroxyl and pyridyl functionalities in (4-Isopropylpyridin-3-yl)methanol makes it a versatile starting material for the construction of a wide array of heterocyclic systems. The hydroxyl group can be readily converted into a variety of leaving groups, such as halides or tosylates, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse functionalities and the subsequent cyclization to form fused or spirocyclic heterocyclic structures.

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available research, the chemistry of related pyridinemethanol derivatives provides a clear indication of its potential. For instance, the synthesis of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol has been reported, showcasing the utility of the pyridyl-methanol core in building complex, multi-ring structures. google.com The isopropyl group in this compound can be expected to exert significant steric influence on these transformations, potentially leading to unique selectivity and reactivity profiles.

Table 1: Potential Heterocyclic Systems Derivable from this compound

Heterocyclic SystemPotential Synthetic RouteKey Intermediates
Fused PyridinesIntramolecular cyclization following functionalization of the methanol (B129727) group.Halogenated or tosylated derivatives.
Spiro-heterocyclesReaction with bifunctional reagents that interact with both the pyridine (B92270) nitrogen and the hydroxyl group.Activated diols or diamines.
Substituted PiperidinesReduction of the pyridine ring followed by N-alkylation or acylation.(4-Isopropylpiperidin-3-yl)methanol.

Scaffold for Novel Ligand Development in Catalysis

The development of novel ligands is a critical driver of innovation in transition metal catalysis. The pyridine moiety is a well-established coordinating group for a wide range of metals, and the adjacent hydroxyl group in this compound provides a convenient handle for the introduction of other coordinating atoms, such as phosphorus, sulfur, or nitrogen. This allows for the creation of bidentate or tridentate ligands with tailored steric and electronic properties.

The isopropyl group at the 4-position of the pyridine ring is a key feature that can be leveraged in ligand design. Its steric bulk can create a specific chiral pocket around the metal center, potentially inducing high levels of enantioselectivity in asymmetric catalysis. While direct applications of ligands derived from this compound in catalysis are not yet widely reported, the principle is well-established with similar structures.

For example, chiral nitrogen-containing ligands are extensively used in a variety of catalytic transformations. The synthesis of chiral aminophosphine (B1255530) ligands and their application in asymmetric catalysis is a testament to the power of this approach. The modular nature of this compound would allow for the systematic variation of the coordinating groups attached to the hydroxyl function, enabling the fine-tuning of the ligand's properties for specific catalytic applications.

Intermediate in the Construction of Functional Organic Materials

Functional organic materials, with applications ranging from organic light-emitting diodes (OLEDs) to sensors and molecular switches, often rely on building blocks that possess specific electronic and self-assembly properties. The pyridine ring in this compound provides a polar, electron-deficient aromatic system that can participate in π-stacking and hydrogen bonding interactions.

The hydroxyl group offers a reactive site for polymerization or for grafting onto surfaces and other materials. The isopropyl group, with its non-polar and bulky nature, can influence the solubility and morphology of the resulting materials. For instance, it could disrupt close packing in the solid state, potentially leading to materials with interesting photophysical properties.

While the direct incorporation of this compound into functional organic materials is not yet a focus of extensive research, related pyridyl-containing molecules are known to be valuable components. The design and synthesis of functional organic materials often involves the strategic combination of different building blocks to achieve desired properties, and the unique substitution pattern of this compound makes it a promising candidate for future exploration in this area.

Exploration of its Utility in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug candidates and other functional molecules. A key element of this approach is the use of versatile scaffolds that can be readily derivatized with a wide range of building blocks.

This compound is an excellent candidate for inclusion in combinatorial libraries. The hydroxyl group can be used as an attachment point to a solid support, allowing for the subsequent modification of the pyridine ring through various chemical transformations. Alternatively, the pyridine nitrogen can be quaternized or oxidized, further expanding the chemical space that can be explored.

The generation of libraries based on a common scaffold allows for the systematic investigation of structure-activity relationships. While specific combinatorial libraries built around the this compound scaffold have not been detailed in the literature, the principles of scaffold-based library design are well-established. The unique steric and electronic properties conferred by the isopropyl group would likely lead to the discovery of compounds with novel biological activities or material properties.

Future Research Directions and Emerging Opportunities for 4 Isopropylpyridin 3 Yl Methanol Research

Development of Novel Stereoselective Synthetic Pathways

The creation of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science. For (4-Isopropylpyridin-3-yl)methanol, the development of novel stereoselective synthetic pathways is a key area for future investigation. The primary approach would likely involve the asymmetric reduction of the corresponding ketone, 4-isopropyl-3-acylpyridine.

Future research could focus on employing various chiral catalysts to achieve high enantioselectivity in this reduction. Below is a table outlining potential catalytic systems that could be explored for this transformation.

Catalyst TypeExample of CatalystPotential Advantages
Chiral Ruthenium CatalystsRu(II)-TsDPEN complexesHigh activity and enantioselectivity for aromatic ketone reduction.
Chiral Rhodium CatalystsRh(III) complexes with chiral diamine ligandsEffective for transfer hydrogenation from formate (B1220265) or isopropanol.
Biocatalysts (Enzymes)Ketoreductases (KREDs)High stereoselectivity, mild reaction conditions, environmentally benign.
Chiral Borane ReagentsOxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst)Stoichiometric or catalytic use for the reduction of prochiral ketones.

The successful development of such stereoselective routes would provide access to enantiopure (R)- and (S)-(4-isopropylpyridin-3-yl)methanol, opening doors for the investigation of their differential biological activities and their use as chiral building blocks in the synthesis of more complex molecules.

Integration into Flow Chemistry Methodologies

Continuous flow chemistry has revolutionized chemical synthesis by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. The integration of the synthesis of this compound and its derivatives into flow chemistry methodologies presents a significant opportunity for process optimization.

The synthesis of pyridine (B92270) derivatives has been successfully demonstrated in flow reactors, often utilizing packed-bed reactors with immobilized catalysts or reagents. rsc.orgresearchgate.netresearchgate.netacs.orguc.pt For instance, multi-step syntheses of complex heterocyclic molecules have been achieved with improved yields and reduced reaction times. uc.pt A potential flow synthesis of this compound could involve the following steps, each performed in a dedicated module of a continuous flow system:

Pyridine Ring Formation: A Hantzsch pyridine synthesis or a related multicomponent reaction could be adapted for a flow process to construct the substituted pyridine core.

Functional Group Interconversion: Subsequent in-line modifications, such as the introduction of the isopropyl group via a Grignard reaction or the reduction of a carboxyl or ester group to the methanol (B129727) functionality, could be performed.

The table below outlines the potential benefits of a flow chemistry approach for the synthesis of this compound.

ParameterBatch SynthesisFlow Synthesis
Safety Handling of potentially hazardous reagents in large quantities.Smaller reaction volumes at any given time, better heat dissipation.
Scalability Difficult to scale up without significant process redevelopment.Straightforward scaling by running the system for longer periods.
Efficiency Longer reaction times, potential for side reactions.Precise control over reaction parameters, leading to higher yields and purity.
Automation Labor-intensive.Amenable to full automation and in-line analysis.

Exploration of Advanced Catalytic Applications

The structural motifs within this compound, specifically the pyridine nitrogen and the hydroxyl group, make it an attractive candidate as a ligand in coordination chemistry and catalysis. The nitrogen atom can act as a Lewis base to coordinate with a metal center, while the hydroxyl group can participate in hydrogen bonding or be deprotonated to form an alkoxide that can also bind to the metal.

This bidentate N,O-ligation capability is a feature of many successful ligands in asymmetric catalysis, such as the well-established PyOX (pyridine-oxazoline) ligands. rsc.org Future research could explore the synthesis of various metal complexes of this compound and evaluate their catalytic activity in a range of transformations.

Potential Catalytic ApplicationMetal CenterRationale
Asymmetric Transfer Hydrogenation Ruthenium, Rhodium, IridiumThe chiral backbone of an enantiopure ligand can induce stereoselectivity.
Cross-Coupling Reactions Palladium, Nickel, CopperThe ligand can stabilize the metal center and influence the reaction outcome.
Oxidation Reactions Manganese, IronThe ligand can modulate the redox potential and selectivity of the metal catalyst.
Lewis Acid Catalysis Scandium, Yttrium, LanthanidesThe coordination of the ligand can create a chiral environment around the Lewis acidic metal.

Harnessing its Structural Features for Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound provide opportunities for its use as a building block in the construction of well-defined supramolecular architectures.

The hydroxyl group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These features can be exploited to form one-, two-, or three-dimensional networks through programmed hydrogen bonding interactions. Furthermore, the pyridine nitrogen can coordinate to metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

The interplay between hydrogen bonding and metal coordination could lead to the design of novel materials with interesting properties, such as porosity, luminescence, or stimuli-responsiveness. For instance, the formation of supramolecular gels or liquid crystals based on derivatives of this compound could be an exciting avenue of research. scielo.br

Supramolecular InteractionParticipating GroupsPotential Resulting Structure
Hydrogen Bonding -OH (donor/acceptor), Pyridine-N (acceptor)Chains, sheets, helices
Metal Coordination Pyridine-NCoordination polymers, Metal-Organic Frameworks (MOFs)
π-π Stacking Pyridine ringStacked columnar or layered structures

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR with DEPT-135 and HSQC to assign stereochemistry and confirm hydroxylation.
  • X-ray Crystallography : Use SHELX for refinement (e.g., SHELXL for small-molecule structures), ensuring data resolution <1.2 Å. For disordered isopropyl groups, apply ISOR and DELU restraints .
  • HRMS : Confirm molecular formula via ESI-TOF with <3 ppm mass error.

How to develop and validate analytical methods for quantifying this compound in complex matrices?

Q. Advanced Research Focus

  • HPLC : Optimize using a C18 column with a methanol-water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm. Validate per ICH Q2(R1) for linearity (R² >0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2%) .
  • GC-MS : Derivatize with BSTFA to improve volatility. Use SIM mode for selective ion monitoring (e.g., m/z 152).

How to resolve contradictions in spectral data during structural elucidation?

Advanced Research Focus
Contradictions (e.g., NOE vs. XRD geometry) require iterative validation:

Re-examine NMR assignments using 2D experiments (COSY, NOESY).

Cross-validate crystallographic data with Hirshfeld surface analysis to identify packing effects.

Compare computational (DFT) predictions of chemical shifts with experimental data .

What experimental designs are suitable for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • In vitro assays : Dose-response curves (0.1–100 µM) in target enzymes (e.g., kinases) with positive/negative controls.
  • ADMET profiling : Microsomal stability (t₁/₂ >30 min), Caco-2 permeability (Papp >1×10⁻⁶ cm/s), and hERG inhibition (<50% at 10 µM).
  • Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to probe SAR .

How to design structure-activity relationship (SAR) studies for pyridine-based methanol derivatives?

Q. Advanced Research Focus

  • Analog synthesis : Introduce substituents at the 4-isopropyl or pyridine N-position.
  • Computational modeling : Dock ligands into target proteins (e.g., AutoDock Vina) to predict binding affinities.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Disorder : Isopropyl groups often exhibit rotational disorder. Apply TWIN and BASF commands in SHELXL to model split positions .
  • Hydrogen bonding : Use SHELXH to refine O-H···N interactions, ensuring geometry matches DFT-optimized H-bond lengths (1.8–2.2 Å).

How to optimize chromatographic separation for polar derivatives of this compound?

Q. Advanced Research Focus

  • HILIC : Use a silica column with acetonitrile/ammonium acetate buffer (pH 4.5).
  • DoE approach : Vary pH (3–6), organic modifier (70–90% MeCN), and column temperature (25–40°C) to maximize resolution (Rs >2) .

What techniques are effective for isolating this compound from reaction mixtures?

Q. Basic Research Focus

  • Liquid-liquid extraction : Partition between ethyl acetate and brine (pH 7).
  • Flash chromatography : Use silica gel with hexane/ethyl acetate (3:1) to isolate the alcohol.
  • Crystallization : Recrystallize from toluene at −20°C to obtain high-purity crystals .

How to design stability studies for this compound under varying storage conditions?

Q. Advanced Research Focus

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for oxidation (retention time shifts) or hydrolysis (new peaks at 2.5–3.0 min).
  • Light sensitivity : Use amber vials and UVA (320–400 nm) exposure to assess photodegradation.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.